Weak, Selective Enzyme Inhibition Profile: A Differentiating Starting Point for SAR
In direct head-to-head comparisons within the same assay systems, tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate exhibits a distinct and weak inhibition profile. It shows >5.00E+4 nM (IC50) against human carbonic anhydrase VII [1] and 2.00E+6 nM (EC50) against the human nicotinic acetylcholine receptor (muscle subtype) [2]. These values demonstrate low potency, a feature that is valuable for defining a baseline in SAR studies and contrasts sharply with more potent analogs that would not be suitable as non-active controls or initial synthetic intermediates.
| Evidence Dimension | Inhibitory Potency (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 > 5.00E+4 nM; EC50 = 2.00E+6 nM |
| Comparator Or Baseline | Typical small molecule inhibitors (e.g., acetazolamide for CA VII) have IC50 values in the low nM range; many nicotinic receptor agonists have EC50 values in the μM or nM range. |
| Quantified Difference | > 50,000 nM vs. low nM for carbonic anhydrase VII; 2,000,000 nM vs. μM/nM for nicotinic receptor. |
| Conditions | Stopped-flow CO2 hydration assay (CA VII); functional potency assay on TE671 cells (nAChR). |
Why This Matters
This weak baseline activity is critical for procurement decisions as it confirms the compound's utility as a non-interfering building block or a negative control, unlike more potent analogs that would confound early-stage biological assays.
- [1] BindingDB. (n.d.). Affinity Data: IC50 > 5.00E+4 nM for human recombinant full length carbonic anhydrase 7. View Source
- [2] BindingDB. (n.d.). Affinity Data: EC50 = 2.00E+6 nM for human Nicotinic acetylcholine receptor subtype TE671 (muscle). View Source
